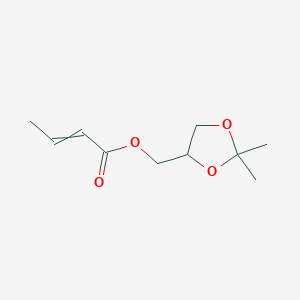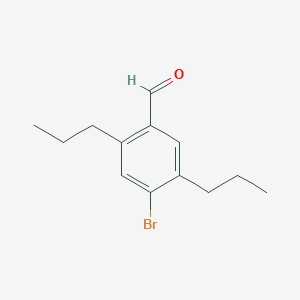
Benzaldehyde, 4-bromo-2,5-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-bromo-2,5-dipropyl- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring substituted with a bromine atom and two propyl groups at the 2 and 5 positions, along with an aldehyde functional group at the 1 position. The molecular formula of this compound is C13H17BrO, and it is known for its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-bromo-2,5-dipropyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,5-dipropylbenzaldehyde using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the 4-position.
Another approach involves the use of Grignard reagents. In this method, 2,5-dipropylbenzaldehyde is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The resulting Grignard reagent is then treated with bromine to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of Benzaldehyde, 4-bromo-2,5-dipropyl- often involves large-scale bromination reactions. The process typically includes the use of bromine or bromine-containing compounds as the brominating agent, along with appropriate catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-bromo-2,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 4-bromo-2,5-dipropylbenzoic acid.
Reduction: 4-bromo-2,5-dipropylbenzyl alcohol.
Substitution: 4-substituted-2,5-dipropylbenzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-bromo-2,5-dipropyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-bromo-2,5-dipropyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the propyl groups, resulting in different reactivity and properties.
2,5-Dipropylbenzaldehyde: Lacks the bromine atom, affecting its chemical behavior and applications.
4-Bromo-2,5-dimethoxybenzaldehyde: Contains methoxy groups instead of propyl groups, leading to different electronic and steric effects.
Uniqueness
Benzaldehyde, 4-bromo-2,5-dipropyl- is unique due to the presence of both bromine and propyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
782236-42-4 |
|---|---|
Molekularformel |
C13H17BrO |
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
4-bromo-2,5-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H17BrO/c1-3-5-10-8-13(14)11(6-4-2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
MLGJKXOPEWHAML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1Br)CCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


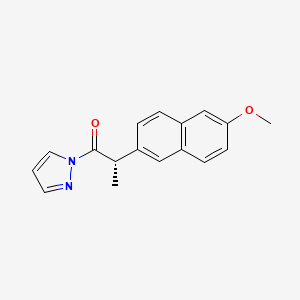
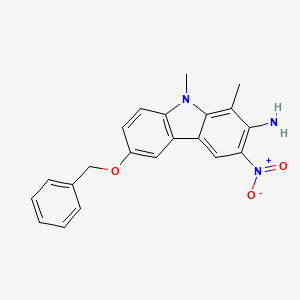
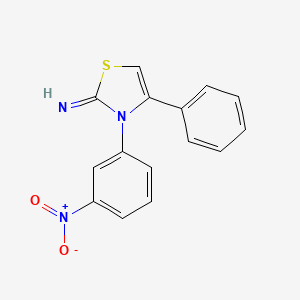
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
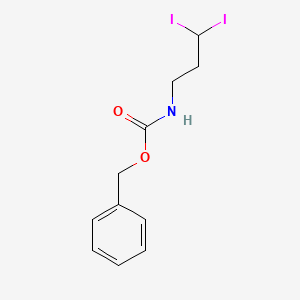
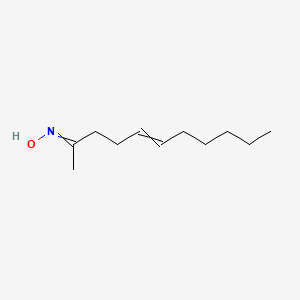
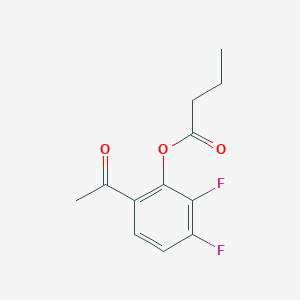
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)
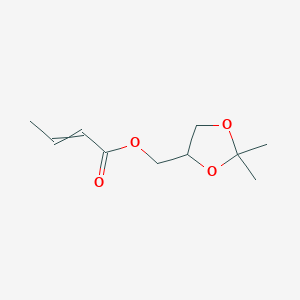
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
